molecular formula C26H24ClN3O3S B12041358 N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 477318-90-4

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12041358
CAS No.: 477318-90-4
M. Wt: 494.0 g/mol
InChI Key: ZJXAOKJOUUPUKY-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chlorinated phenyl group, a quinazolinone moiety, and a sulfanyl acetamide linkage, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Coupling with the Chlorinated Phenyl Group: The final step involves coupling the quinazolinone-sulfanyl intermediate with the chlorinated phenyl acetamide through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfanyl and quinazolinone groups.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its quinazolinone and sulfanyl moieties, potentially inhibiting or modulating their activity. The chlorinated phenyl group could enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloro-6,7-dimethoxyquinazoline: Shares the quinazoline core but lacks the sulfanyl and acetamide groups.

    2-Chloro-6,7-dimethoxy-4-quinazolinamine: Another quinazoline derivative with different substituents.

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its combination of a chlorinated phenyl group, a quinazolinone core, and a sulfanyl acetamide linkage. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

477318-90-4

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H24ClN3O3S/c1-4-33-19-11-9-18(10-12-19)30-25(32)20-7-5-6-8-22(20)28-26(30)34-15-23(31)29-24-17(3)13-16(2)14-21(24)27/h5-14H,4,15H2,1-3H3,(H,29,31)

InChI Key

ZJXAOKJOUUPUKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4Cl)C)C

Origin of Product

United States

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